molecular formula C10H7FN2O B8438561 1-(3-Fluoroquinoxalin-5-yl)ethanone

1-(3-Fluoroquinoxalin-5-yl)ethanone

Cat. No.: B8438561
M. Wt: 190.17 g/mol
InChI Key: RLRGPMWWCPCBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoroquinoxalin-5-yl)ethanone is a fluorinated quinoxaline derivative characterized by a ketone group (-CO-) attached to a quinoxaline ring system substituted with a fluorine atom at the 3-position. Quinoxalines are nitrogen-containing heterocycles known for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system and ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

1-(3-fluoroquinoxalin-5-yl)ethanone

InChI

InChI=1S/C10H7FN2O/c1-6(14)7-3-2-4-8-10(7)13-9(11)5-12-8/h2-5H,1H3

InChI Key

RLRGPMWWCPCBCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=CC(=N2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Systems

The fluorine substituent in 1-(3-Fluoroquinoxalin-5-yl)ethanone distinguishes it from non-fluorinated analogs. For comparison:

Compound Molecular Formula Molecular Weight Key Substituents
This compound C₁₀H₇FN₂O 190.18 g/mol Fluorine (C3), ketone (C5)
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone C₉H₆ClF₃O 222.59 g/mol Chlorine (C3), trifluoromethyl (C5)
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone C₈H₆FNO₄ 199.14 g/mol Fluorine (C3), hydroxy (C4), nitro (C5)

Key Observations :

  • In contrast, trifluoromethyl groups in phenyl-based ethanones (e.g., ) introduce stronger electron-withdrawing effects, which may reduce solubility in polar solvents.
  • Steric Considerations: The quinoxaline ring in the target compound is planar, facilitating π-stacking interactions in biological targets, whereas phenyl-based analogs with bulky substituents (e.g., trifluoromethyl) exhibit steric hindrance, affecting binding kinetics.
Physicochemical Properties
Property This compound 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone
Molecular Weight 190.18 g/mol 199.14 g/mol
Polarity Moderate (fluorine + ketone) High (hydroxy + nitro groups)
Predicted LogP ~2.1 (estimated) ~1.3 (experimental data lacking)

Discussion :

  • The hydroxy and nitro groups in 1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone () increase polarity, making it more water-soluble but less membrane-permeable than the target compound.
  • The trifluoromethyl group in ’s analog contributes to higher lipophilicity (LogP ~3.5), favoring blood-brain barrier penetration in pharmaceutical contexts.
Comparison with Phenyl-Based Ethanones
  • Triazole-Linked Analogs: describes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-linked ethanones, a strategy adaptable for introducing fluorine via fluorinated aryl azides.
  • Halogenation Challenges: highlights difficulties in regioselective halogenation of triazole systems, suggesting that fluorination of quinoxalines may require specialized directing groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.